molecular formula C17H16ClFO B1327746 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone CAS No. 898779-55-0

3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone

Cat. No. B1327746
M. Wt: 290.8 g/mol
InChI Key: QNYLCVHWQWYTOY-UHFFFAOYSA-N
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Description

The compound’s name suggests that it is a derivative of propiophenone, which is an aromatic ketone. The “3’-Chloro”, “3,4-dimethylphenyl”, and “4’-fluoro” parts indicate substitutions on the phenyl ring and the propyl chain of the propiophenone.



Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions to introduce the chloro and fluoro groups at the correct positions on the phenyl ring and the propyl chain. The dimethyl groups could be introduced through a Friedel-Crafts alkylation.



Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing chloro and fluoro groups and the electron-donating methyl groups. It might undergo further electrophilic aromatic substitution reactions, or the carbonyl group could be reduced to an alcohol or oxidized to a carboxylic acid.



Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Computational chemistry methods can also be used to predict these properties.


Scientific Research Applications

  • Chemical Synthesis and Reactions : Kasturi and Damodaran (1969) conducted a study on the acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid, where products of the reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene were shown to include derivatives of propiophenone, synthesized using 3-chloro-2′,4′-dimethoxypropiophenone (Kasturi & Damodaran, 1969).

  • Biocatalysis Optimization : 이해룡, 정민, 유익근, and 홍순호 (2011) optimized the reduction of 3-chloro-4-fluoropropiophenone by Saccharomyces cerevisiae, a whole cell biocatalyst. They investigated the effects of glucose, S. cerevisiae, and 3-chloro-4-fluoropropiophenone concentrations on the conversion of the reduction reaction, achieving a 100% conversion rate under optimal conditions (이해룡, 정민, 유익근, & 홍순호, 2011).

  • Synthetic Applications in Organic Chemistry : Chou and Tsai (1991) reported on the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor for 2,3-dihydro-2,3-dimethylenethiophene, from 4-bromo-3-chloro-2,3-dihydrothiophene S,S-dioxide. This compound serves as a useful synthetic equivalent in organic synthesis (Chou & Tsai, 1991).

  • Spectral Analysis and Quantum Chemical Studies : Satheeshkumar et al. (2017) conducted spectral analysis and quantum chemical studies on the molecular geometry and chemical reactivity of certain chloro- and fluorophenyl compounds. They synthesized compounds from amino-benzophenone derivatives and examined their photophysical properties, providing insights into their chemical reactivity (Satheeshkumar et al., 2017).

  • Environmental Applications : Goskonda, Catallo, and Junk (2002) investigated the sonochemical degradation of various aromatic organic pollutants, including chloro- and fluorophenols, in aqueous solutions. Their study demonstrated the potential for using ultrasound in environmental remediation to degrade these pollutants (Goskonda, Catallo, & Junk, 2002).

Safety And Hazards

The safety and hazards of this compound would need to be assessed through laboratory testing. This could include tests for toxicity, flammability, and environmental impact.


Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. It could also involve studying its reactivity to develop new synthetic methods.


Please note that this is a general analysis and the specific details could vary depending on the exact structure of the compound and the conditions under which it is studied. For a detailed analysis, please consult a chemistry professional or refer to a reliable source.


properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-16(19)15(18)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYLCVHWQWYTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644851
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone

CAS RN

898779-55-0
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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